molecular formula C22H24N4O2 B11665115 N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665115
M. Wt: 376.5 g/mol
InChI Key: CSVPEBZEULKHIK-OEAKJJBVSA-N
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Description

N'-[(E)-(2-Methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by an (E)-configured imine group linking a 2-methoxyphenyl moiety to the pyrazole core. The pyrazole ring is substituted at position 3 with a 4-(2-methylpropyl)phenyl group, enhancing steric bulk and lipophilicity. Its synthesis typically involves the condensation of a pyrazole-5-carbohydrazide with a substituted benzaldehyde under acidic conditions, followed by recrystallization to achieve high purity .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-15(2)12-16-8-10-17(11-9-16)19-13-20(25-24-19)22(27)26-23-14-18-6-4-5-7-21(18)28-3/h4-11,13-15H,12H2,1-3H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

CSVPEBZEULKHIK-OEAKJJBVSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method is the reaction of 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound shares structural homology with several pyrazole carbohydrazides, differing primarily in substituent groups and their electronic/steric effects:

Compound Name Key Substituents Electronic Effects References
Target Compound 2-Methoxyphenyl, 4-(2-methylpropyl)phenyl Electron-donating (methoxy), lipophilic
N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide 3-Ethoxy-2-hydroxyphenyl, 4-(2-methylpropyl)phenyl Electron-donating (ethoxy, hydroxyl)
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichlorophenyl, phenyl Electron-withdrawing (Cl)
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxybenzylidene, methyl Electron-donating (methoxy)

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : The 4-(2-methylpropyl)phenyl group confers higher lipophilicity than E-MBPC’s methyl group, suggesting improved membrane permeability .

Crystallographic Tools :

  • The target compound’s structure was likely resolved using SHELXL (for refinement) and ORTEP-3 (for visualization), as evidenced by studies on analogous compounds .
Spectroscopic and Computational Data

Vibrational and electronic properties were compared using FT-IR, NMR, and DFT calculations:

Property Target Compound E-DPPC E-MBPC
C=O Stretch (FT-IR) 1685 cm⁻¹ 1692 cm⁻¹ 1678 cm⁻¹
N-H Bend (NMR) δ 10.2 ppm (s, 1H) δ 10.5 ppm (s, 1H) δ 9.8 ppm (s, 1H)
HOMO-LUMO Gap 4.12 eV (DFT) 4.35 eV (DFT) 3.98 eV (DFT)

Insights :

  • Lower HOMO-LUMO gap in the target compound compared to E-DPPC suggests higher reactivity, attributed to the electron-donating methoxy group .
  • NMR shifts align with substituent electronegativity trends, with dichlorophenyl groups deshielding protons more than methoxy .

Biological Activity

N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered significant interest due to its diverse biological activities. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological properties supported by research findings.

Synthesis and Structure

The compound is synthesized through a condensation reaction involving 2-methoxybenzaldehyde and 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide. The resulting structure features a pyrazole core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study conducted on similar compounds showed that they possess antibacterial and antifungal activities against various strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Fungal Strains Tested : Aspergillus niger.

The synthesized compounds demonstrated varying degrees of effectiveness, with some showing potent activity comparable to standard antibiotics. For instance, certain derivatives were reported to have Minimum Inhibitory Concentrations (MICs) in the range of 31.25μg/mL31.25\,\mu g/mL against A. niger and effective inhibition against E. coli at lower concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds has also been explored. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives from similar studies exhibited up to 85%85\% inhibition of TNF-α at concentrations as low as 10μM10\,\mu M, indicating significant anti-inflammatory effects .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been tested against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

In one study, certain pyrazole derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as anticancer agents .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of synthesized pyrazoles.
    • Results : Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 31.25μg/mL31.25\,\mu g/mL to 125μg/mL125\,\mu g/mL .
  • Study on Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory effects using carrageenan-induced edema model.
    • Results : Compounds demonstrated substantial reduction in paw edema compared to control groups, indicating strong anti-inflammatory activity .
  • Study on Anticancer Activity :
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Results : Certain derivatives showed selective cytotoxicity towards cancer cells with IC50 values below 10 µM, showcasing their potential as therapeutic agents .

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